

# Triphenylene-d12 CAS number and molecular weight

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## Compound of Interest

Compound Name: Triphenylene-d12

Cat. No.: B100180

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## An In-Depth Technical Guide to Triphenylene-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on **Triphenylene-d12**, a deuterated polycyclic aromatic hydrocarbon. Given its nature as a stable isotope-labeled compound, its primary application in research and development is as an internal standard for quantitative analysis, particularly in mass spectrometry-based methods. This document outlines its key properties and a general workflow for its application.

## Core Data Presentation

The following table summarizes the key quantitative and identifying information for **Triphenylene-d12**.

Property	Value	Citations
CAS Number	17777-56-9	[1][2][3][4][5]
Molecular Formula	C <sub>18</sub> D <sub>12</sub>	[2][3]
Molecular Weight	240.36 g/mol	[2][3][4]
Alternate Molecular Weight	240.37 g/mol	[5][6]
Isotopic Purity	98 atom % D	[6]
Unlabeled CAS Number	217-59-4	[1][6]

## Primary Application: Internal Standard

**Triphenylene-d12** serves as an ideal internal standard for the quantification of its unlabeled counterpart, triphenylene, and other related polycyclic aromatic hydrocarbons (PAHs). In analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is a compound added in a known amount to samples, calibrators, and controls. Its purpose is to correct for the loss of analyte during sample preparation and to account for variations in instrument response.

As a deuterated standard, **Triphenylene-d12** is chemically identical to the native analyte but has a different mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical properties ensure they behave almost identically during sample extraction, cleanup, and chromatographic separation.

## General Experimental Protocol for Use in LC-MS

The following outlines a generalized methodology for using **Triphenylene-d12** as an internal standard for the quantification of an analyte (e.g., unlabeled triphenylene) in a sample matrix.

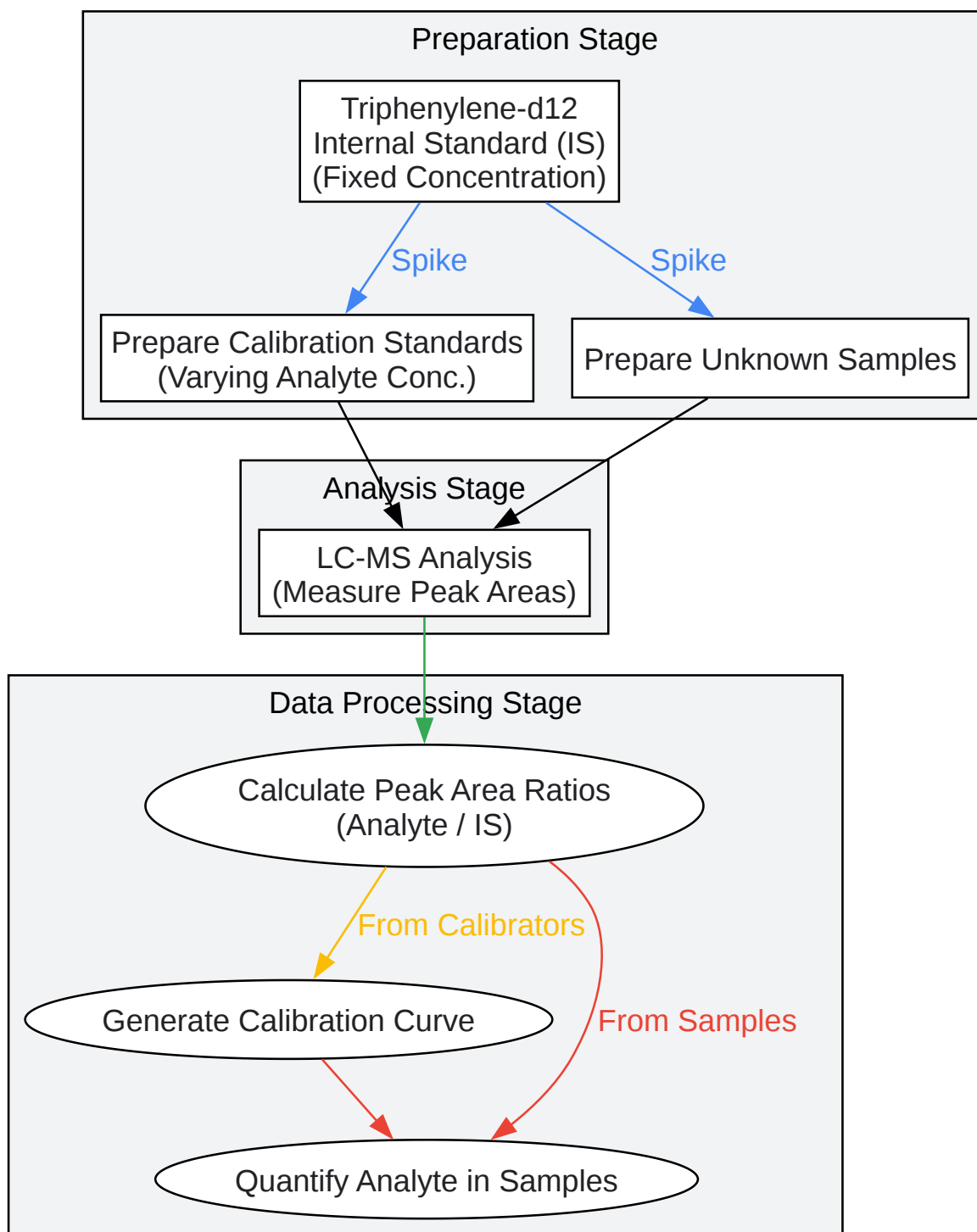
- Preparation of Stock Solutions:
  - Prepare a stock solution of the certified **Triphenylene-d12** standard in a suitable organic solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).

- Prepare a separate stock solution of the native analyte (the compound to be measured) at a known concentration.
- Preparation of Calibration Standards:
  - Create a series of calibration standards by performing serial dilutions of the native analyte stock solution to cover the expected concentration range in the samples.
  - Spike each calibration standard with a fixed, known concentration of the **Triphenylene-d12** internal standard working solution.
- Sample Preparation:
  - To each unknown sample, add the same fixed, known amount of the **Triphenylene-d12** internal standard working solution as was added to the calibrators.
  - Perform the necessary sample extraction and cleanup procedures (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.
- LC-MS Analysis:
  - Inject the prepared calibrators and samples into the LC-MS system.
  - Develop a chromatographic method to separate the analyte and internal standard from other components.
  - Set up the mass spectrometer to monitor for specific mass-to-charge ( $m/z$ ) transitions for both the native analyte and **Triphenylene-d12** (e.g., using Multiple Reaction Monitoring, MRM).
- Data Analysis:
  - For each calibrator, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
  - Plot these peak area ratios against the known concentrations of the analyte in the calibrators to generate a calibration curve.

- For each unknown sample, calculate the peak area ratio of the analyte to the internal standard.
- Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio from the calibration curve.

## Workflow Visualization

The following diagram illustrates the logical workflow for using **Triphenylene-d12** as an internal standard in a typical quantitative analytical experiment.



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Caption: Workflow for quantitative analysis using an internal standard.

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